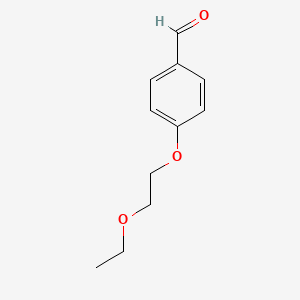
4-(2-Ethoxyethoxy)benzaldehyde
Cat. No. B8391169
M. Wt: 194.23 g/mol
InChI Key: OZIRRGAQMSLSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07105272B2
Procedure details


After dissolving 24.4 g (0.2 mole) of 4-hydroxy benzaldehyde in 200 ml of ethyl acetate, 21.6 g (0.3 mole) of ethyl vinyl ether and 0.2 ml (2 millimole) of hydrochloric acid were added, and the mixture was stirred overnight at room temperature. Then, after adding Na2CO3 aqueous solution to neutralize, the mixture was separated and the upper layer was washed with water until pH thereof reached 7. After adding MgSO4 to dry, the mixture was filtered, concentrated and dried, and distilled under reduced pressure to obtain EEBA (100–105° C./0.4 mmHg). Amount obtained was 20 g (yield was 50%).





Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([O:12][CH2:13][CH3:14])=[CH2:11].Cl.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[CH2:10]([O:12][CH2:13][CH2:14][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:11] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the upper layer was washed with water until pH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain EEBA (100–105° C./0.4 mmHg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Amount obtained
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCCOC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
